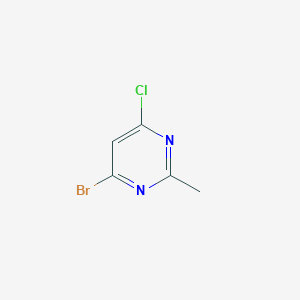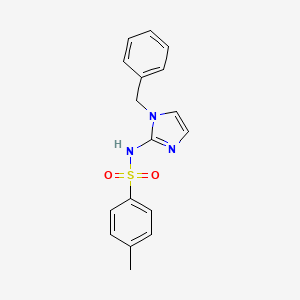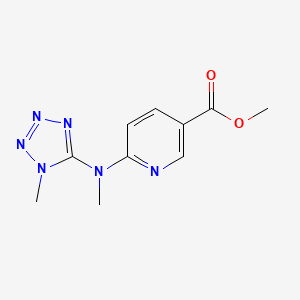![molecular formula C26H19NO2 B12942226 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a benzofuran ring fused with a pyridine ring, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine typically involves multi-step organic reactions. One efficient method involves the domino synthesis from easily accessible 2-hydroxychalcones, α-bromo ketones, and ammonium acetate. This method allows for the formation of both furan and pyridine ring moieties in a one-pot operation .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to scale up the production while maintaining the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may lead to the formation of quinone derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-c]pyridine derivatives: These compounds share a similar core structure and are studied for their biological activities and potential therapeutic applications.
Benzothieno[3,2-b]benzofurans: These compounds are similar in structure and are used in the development of organic electronic materials.
Uniqueness
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H19NO2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(7-propan-2-yldibenzofuran-4-yl)-[1]benzofuro[3,2-c]pyridine |
InChI |
InChI=1S/C26H19NO2/c1-15(2)16-10-11-18-19-7-5-8-20(26(19)29-24(18)12-16)22-13-25-21(14-27-22)17-6-3-4-9-23(17)28-25/h3-15H,1-2H3 |
InChI Key |
ZCJFXEXXWJKJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=NC=C5C6=CC=CC=C6OC5=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)





![2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942194.png)





